3-(2-Nitroethyl)phenylboronic acid
Overview
Description
3-(2-Nitroethyl)phenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (phenyl group) and a boronic acid functional group (B(OH)2). The presence of a nitroethyl group (CH2CH2NO2) at the second position of the phenyl ring makes this compound unique. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are powerful tools for creating carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-nitroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-(2-Nitroethyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is a valuable building block in organic synthesis due to its ability to participate in Suzuki-Miyaura couplings.
Medicinal Chemistry: The nitro group and boronic acid functional group can interact with biomolecules, making it a potential scaffold for drug discovery.
Material Science: Boronic acids can form reversible covalent bonds with diols, which is useful in developing self-healing polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethyl)phenylboronic acid involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The nitro group can undergo various transformations, affecting the reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitroethyl group, making it less reactive in certain reactions.
4-Nitrophenylboronic acid: Has a nitro group at the para position, affecting its reactivity and properties differently.
Uniqueness
3-(2-Nitroethyl)phenylboronic acid is unique due to the presence of both a nitroethyl group and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
[3-(2-nitroethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJBURWRYFEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657407 | |
Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-42-3 | |
Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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